(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.
Introduction of Functional Groups: The hydroxybenzylidene and methylbenzyl groups are introduced through specific substitution reactions, often involving catalysts to ensure regioselectivity and yield optimization.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzylidene group can yield quinones, while reduction of the imine bond can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating biological pathways or inhibiting specific enzymes.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-8-((2-hydroxybenzylidene)amino)-3,7-dimethyl-1-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites, altering their conformation, or inhibiting their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar purine-like structure and are known for their biological activity, particularly as inhibitors of fibroblast growth factor receptors.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
1105220-59-4 |
---|---|
Molecular Formula |
C22H21N5O3 |
Molecular Weight |
403.442 |
IUPAC Name |
8-[(E)-(2-hydroxyphenyl)methylideneamino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C22H21N5O3/c1-14-8-10-15(11-9-14)13-27-20(29)18-19(26(3)22(27)30)24-21(25(18)2)23-12-16-6-4-5-7-17(16)28/h4-12,28H,13H2,1-3H3/b23-12+ |
InChI Key |
QZWTXTSQBCLCNV-FSJBWODESA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N=CC4=CC=CC=C4O)N(C2=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.